(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound known as (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a sophisticated molecule exhibiting unique structural features. Its composition of pyrazole, piperidine, and tetrahydrocinnoline moieties makes it an intriguing subject for various scientific research applications, ranging from medicinal chemistry to industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone, researchers typically start with the formation of the pyrazole ring, which is then functionalized to introduce the methanone group. The 5,6,7,8-tetrahydrocinnoline moiety can be synthesized through reduction reactions, often utilizing hydrides or catalytic hydrogenation under controlled conditions. The final step involves the linking of these moieties through careful manipulation of protecting groups and reactive intermediates to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve continuous flow processes, which enhance efficiency and reproducibility. Robust purification steps, such as recrystallization and column chromatography, are employed to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: The methanone moiety can be oxidized to form carboxylic acid derivatives.
Reduction: The ketone group can be reduced to alcohol using agents like sodium borohydride.
Substitution: Various nucleophiles can attack the methanone carbon, leading to a range of substitution products.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and strong nucleophiles like organolithium compounds for substitution reactions. Reactions are typically performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include pyrazole derivatives, reduced alcohol forms, and substituted methanones, each varying based on the specific reagents and conditions employed.
Scientific Research Applications
(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has garnered interest in multiple fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Researchers investigate its potential as a ligand in biochemical assays due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest its application in drug development, targeting specific pathways in disease models.
Industry: Its stable structure makes it suitable for use in material science, including the development of new polymers and coatings.
Mechanism of Action
The exact mechanism of action depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The compound’s multiple rings and functional groups allow it to form stable interactions with various molecular targets, influencing pathways critical to disease progression or biological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydroquinolin-2-yl)oxy)methyl)piperidin-1-yl)methanone, (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to the specific positioning of functional groups, which can significantly impact its reactivity and biological interactions. Similar compounds may share some properties but differ in their overall efficacy and applicability in research or industry.
Overall, this compound offers a unique blend of stability, reactivity, and versatility, making it a valuable compound in various scientific domains.
Properties
IUPAC Name |
1H-pyrazol-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(15-10-19-20-11-15)23-7-5-13(6-8-23)12-25-17-9-14-3-1-2-4-16(14)21-22-17/h9-11,13H,1-8,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUHEPFEJILTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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